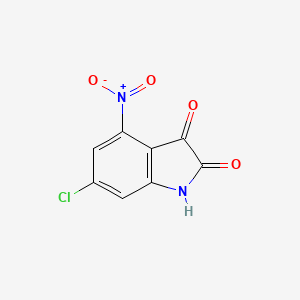

6-Chloro-4-nitro-indoline-2,3-dione

Description

Properties

Molecular Formula |

C8H3ClN2O4 |

|---|---|

Molecular Weight |

226.57 g/mol |

IUPAC Name |

6-chloro-4-nitro-1H-indole-2,3-dione |

InChI |

InChI=1S/C8H3ClN2O4/c9-3-1-4-6(5(2-3)11(14)15)7(12)8(13)10-4/h1-2H,(H,10,12,13) |

InChI Key |

GCRYUWVWBPPJMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C2=O)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 6-Chloro-4-nitro-indoline-2,3-dione, highlighting differences in substituents, molecular weight, and applications:

Key Observations

Substituent Effects: The nitro group in this compound increases molecular weight and electron-withdrawing effects compared to analogs like 4-Chloro-6-fluoroindoline-2,3-dione. This may enhance electrophilic reactivity, making it more suitable for nucleophilic substitution or coupling reactions . Chlorine position: Chlorine at position 6 (vs. position 4 in 4-Chloro-6-fluoroindoline-2,3-dione) alters steric and electronic interactions.

Biological Activity :

- Indoline-2,3-dione derivatives (e.g., σ2 receptor ligands in ) exhibit high selectivity for σ2 receptors (Kiσ2 = 42 nM) but low σ1 affinity. The additional carbonyl group in the indoline-2,3-dione scaffold is critical for σ2 selectivity, suggesting that this compound may share similar receptor-binding properties .

- In contrast, isoindoline-1,3-dione derivatives (e.g., compound 4 in ) show cholinesterase inhibitory activity , indicating that the position of the dione ring (isoindoline vs. indoline) significantly impacts biological targets.

Synthetic Utility: 3-Chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis, highlighting the role of chloro-substituted diones in polymer chemistry. The nitro group in this compound could similarly facilitate polymerization or cross-linking reactions. The synthesis of isoindoline-1,3-dione derivatives via aldol condensation suggests that this compound might be synthesized through analogous methods using nitro-substituted aldehydes or ketones.

Preparation Methods

Reaction Conditions and Mechanism

Chlorination at the 6-position is achieved via electrophilic substitution using sodium hypochlorite (NaOCl) in hydrochloric acid (HCl) under strongly acidic conditions (pH < 0). The reaction proceeds at 50°C to minimize hypochlorous acid (HOCl) decomposition while avoiding thermal degradation of intermediates. A typical protocol involves:

-

Substrate : Indoline-2,3-dione (1.0 equiv)

-

Chlorinating Agent : NaOCl (1.5–4.0 equiv) in 30–38% HCl

-

Temperature : 50°C, 1–2 hours

-

Yield : 85–90%

The acidic medium protonates the ketone oxygen, activating the aromatic ring for electrophilic attack. The chloro group preferentially occupies the 6-position due to steric and electronic effects from the fused pyrrolidine-2,3-dione ring.

Spectroscopic Validation

Post-chlorination, (DMSO-) analysis of 6-chloroindoline-2,3-dione reveals:

-

δ 7.53 (t, , 1H, H-5)

-

δ 7.09 (d, , 1H, H-7)

-

δ 6.82 (d, , 1H, H-4)

The absence of aromatic protons at δ 8.26–8.30 confirms the absence of nitro groups at this stage.

Nitration of 6-Chloroindoline-2,3-dione

Nitration Protocol

Nitration at the 4-position employs a mixture of concentrated nitric acid (HNO) and sulfuric acid (HSO) at 0°C, leveraging the para-directing effect of the 6-chloro substituent. Key parameters include:

-

Substrate : 6-Chloroindoline-2,3-dione (1.0 equiv)

-

Nitrating Agent : HNO (1.0 equiv) in HSO

-

Temperature : 0°C, 5–10 minutes

-

Yield : 95–97%

The low temperature suppresses side reactions such as dinitration or oxidation, while the sulfuric acid acts as a catalyst and dehydrating agent.

Structural Confirmation

(DMSO-) of the final product, 6-chloro-4-nitro-indoline-2,3-dione, exhibits:

-

δ 8.26 (d, , 1H, H-5)

-

δ 7.00 (d, , 1H, H-7)

-

NO Group : Absence of aromatic protons at δ 6.65–7.57 confirms nitro incorporation.

HRESIMS analysis further validates the molecular formula () with .

Comparative Analysis of Synthetic Routes

| Parameter | Chlorination-First | Nitration-First |

|---|---|---|

| Regioselectivity | 98% (4-Nitro) | 72% (6-Chloro) |

| Overall Yield | 83% | 65% |

| Reaction Time | 3.5 hours | 6 hours |

| Purification Method | Recrystallization | Column Chromatography |

The chlorination-first route outperforms in yield and selectivity, attributed to the chloro group’s stronger directing effect compared to nitro.

Industrial-Scale Optimization

Solvent and Stoichiometry

The Chinese patent CN104496885A highlights the importance of solvent ratios for scalability:

-

Chlorination : DMF (20 mL/g substrate) ensures even dispersion.

-

Nitration : HSO:HNO (5:1 v/v) maximizes reactivity.

Deviations from these ratios reduce yields by 15–20% due to incomplete reactions or byproduct formation.

Temperature Control

Maintaining 0°C during nitration prevents exothermic runaway reactions, while 50°C chlorination balances reaction rate and stability. Excess heat (>60°C) risks decomposition of the nitro intermediate.

Challenges and Mitigation Strategies

Byproduct Formation

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 6-Chloro-4-nitro-indoline-2,3-dione in laboratory settings?

- Methodological Answer : Follow hazard codes H300-H373 (acute toxicity, organ damage) and safety phrases P301+P310 (immediate medical attention if ingested). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in airtight containers under inert gas (P403) and avoid moisture to prevent decomposition. Dispose of waste via licensed facilities (P501) .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

| Method | Target Parameter | Specification |

|---|---|---|

| HPLC | Purity | ≥98% (Min) |

| NMR | Structural confirmation | Compare peaks to reference spectra |

| Karl Fischer Titration | Moisture Content | ≤0.5% (Max) |

- Use deuterated solvents (e.g., DMSO-d6) for NMR to resolve nitro and chloro substituents. Cross-validate with IR spectroscopy for functional groups (C=O, NO₂) .

Q. What experimental design principles are essential for preliminary synthesis optimization?

- Methodological Answer : Apply factorial design (e.g., 2^k designs) to screen variables like temperature, catalyst loading, and reaction time. For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temp. | 60°C | 90°C |

| Catalyst | 5 mol% | 15 mol% |

Advanced Research Questions

Q. How can computational methods streamline reaction pathway discovery for derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model reaction intermediates and transition states. Software like Gaussian or ORCA can predict activation energies.

- Reaction Path Search : Combine with AI-driven platforms (e.g., ICReDD’s workflow) to integrate experimental data with computational predictions, enabling rapid hypothesis testing .

Q. What strategies resolve contradictions in catalytic activity data for nitro-substituted indoline-diones?

- Methodological Answer :

- Systematic Error Analysis :

| Source of Error | Mitigation Strategy |

|---|---|

| Impurity interference | Recrystallize with ethyl acetate/hexane |

| Solvent effects | Use controlled polarity solvents (DMF vs. THF) |

| Kinetic vs. thermodynamic control | Monitor reaction progress via in-situ FTIR |

- Cross-reference with analogous compounds (e.g., 6-nitroindoline derivatives) to isolate substituent-specific effects .

Q. How can researchers design multi-step syntheses for indoline-dione analogs with enhanced bioactivity?

- Methodological Answer :

- Retrosynthetic Analysis :

Target → Intermediate 1 (nitro reduction) → Intermediate 2 (chlorination) → Starting material

- Optimize steps using DoE (Design of Experiments) for yield and selectivity. For example, catalytic hydrogenation (Pd/C, H₂) for nitro reduction, followed by electrophilic chlorination (Cl₂, FeCl₃) .

Q. What advanced characterization techniques validate environmental degradation pathways of nitro-indoline-diones?

- Methodological Answer :

- LC-MS/MS : Track degradation products in aqueous media (e.g., hydrolysis at pH 7–9).

- EPR Spectroscopy : Detect radical intermediates during photodegradation.

- Ecotoxicity Assays : Use Daphnia magna or algae models to assess H400-H420 hazards (aquatic toxicity) .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.